![molecular formula C8H6N4S B2957301 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile CAS No. 2044713-84-8](/img/structure/B2957301.png)
2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile
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Overview
Description
The compound “2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile” is a heterocyclic compound that contains a pyrazole ring and a thiazole ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the thiazole ring is also a five-membered ring but contains one nitrogen atom and one sulfur atom .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrazole and thiazole rings. The pyrazole ring could potentially be formed through the reaction of a 1,3-diketone with hydrazine. The thiazole ring could be formed through the condensation of an α-halo ketone with thiourea .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazole rings. The presence of the carbonitrile group (-C≡N) would also be a notable feature. This group is a strong electron-withdrawing group and would likely have a significant impact on the chemical properties of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyrazole and thiazole rings, as well as the carbonitrile group. The nitrogen atoms in the pyrazole ring could potentially act as nucleophiles in reactions. The carbonitrile group could undergo reactions such as hydrolysis, reduction, and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. The presence of the nitrogen and sulfur atoms in the rings could potentially result in the compound having a relatively high melting point and being soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Routes : 2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile can be synthesized via various methods. One approach involves the reaction of acrylonitriles with hydrazines, yielding products like pyrazole-4-carbonitriles and 1-(pyrazol-4-yl)alkan-1-ones. The synthesis conditions, such as solvent choice and reactant substitution, influence the product ratio (McFadden & Huppatz, 1991).
Applications in Material Science
- Corrosion Inhibition : Some derivatives of pyrazole-4-carbonitriles, like pyranopyrazole derivatives, have been found effective as corrosion inhibitors for metals in acidic solutions. Their efficiency varies with concentration and temperature, and they can adhere to metal surfaces, forming protective layers (Yadav, Gope, Kumari & Yadav, 2016).
Biological Applications
- Antimicrobial and Antifungal Properties : Certain derivatives synthesized from pyrazole-4-carbonitriles, like 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile, exhibit notable antibacterial and antifungal activities. These properties make them candidates for biocidal applications (Youssef & Omar, 2007).
Pharmaceutical Research
- Drug Synthesis and Modification : Pyrazole-4-carbonitrile derivatives are valuable in synthesizing various pharmaceutical compounds. For instance, they can be used to create glycosidase inhibitors, which are relevant in managing conditions like diabetes (Patil, Nandre, Ghosh, Rao, Chopade, Bhosale & Bhosale, 2012).
Mechanism of Action
Target of Action
The compound contains a pyrazole and a thiazole ring. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor effects . Thiazole derivatives also have diverse biological activities, such as antimicrobial, antiviral, and anticancer properties . The specific targets of this compound would depend on its exact biological activity, which is currently unknown.
Safety and Hazards
As with any chemical compound, handling “2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. The specific hazards associated with this compound would depend on its physical and chemical properties .
Future Directions
properties
IUPAC Name |
2-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4S/c1-12-3-2-7(11-12)8-10-6(4-9)5-13-8/h2-3,5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVWFVYPWGLNTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC(=CS2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile |
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